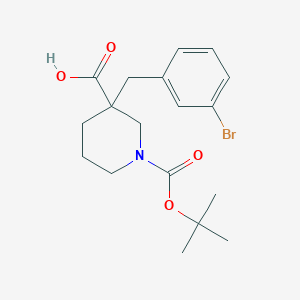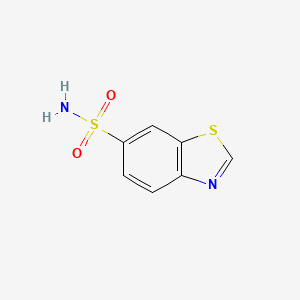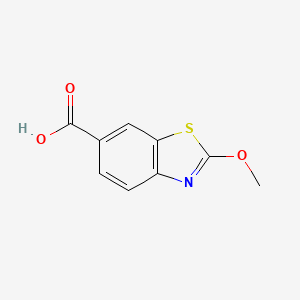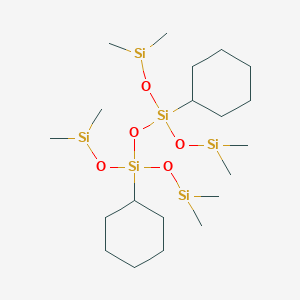
1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane
描述
1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane is a complex organosilicon compound characterized by its unique structure, which includes two cyclohexyl groups and four dimethylsilyloxy groups attached to a disiloxane backbone. This compound is known for its high thermal stability and resistance to hydrolysis, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane typically involves the reaction of dichlorodimethylsilane with cyclohexyl lithium reagents under controlled conditions. The reaction is usually carried out in anhydrous solvents such as toluene or THF (tetrahydrofuran) at temperatures ranging from -78°C to room temperature. The process requires strict moisture exclusion to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors equipped with advanced moisture control systems. Continuous flow chemistry techniques are often employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for the addition of reagents and precise temperature control ensures consistent product quality.
化学反应分析
Types of Reactions: 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or organometallic reagents.
Major Products Formed:
Oxidation: Formation of silanols or siloxanes.
Reduction: Production of silyl hydrides.
Substitution: Generation of various substituted siloxanes.
科学研究应用
This compound finds applications in several scientific fields:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of surfaces to enhance biocompatibility and in the development of biosensors.
Medicine: Utilized in drug delivery systems and as a component in medical implants.
Industry: Applied in the production of high-performance materials, coatings, and sealants due to its thermal stability and resistance to hydrolysis.
作用机制
The mechanism by which 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane exerts its effects involves its interaction with various molecular targets and pathways. The compound's ability to form stable siloxane bonds makes it useful in creating robust materials and coatings. Its resistance to hydrolysis ensures long-term stability in biological and industrial environments.
相似化合物的比较
1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane is unique due to its combination of cyclohexyl groups and dimethylsilyloxy groups. Similar compounds include:
1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane: Similar structure but with vinyl groups instead of methyl groups.
1,3-Dicyclohexyl-1,1,3,3-tetrakis(norbornen-2-ylethyldimethylsilyloxy)disiloxane: Contains norbornenyl groups, providing different reactivity and properties.
These compounds share the disiloxane backbone but differ in their substituents, leading to variations in their chemical and physical properties.
属性
InChI |
InChI=1S/C20H46O5Si6/c1-26(2)21-30(22-27(3)4,19-15-11-9-12-16-19)25-31(23-28(5)6,24-29(7)8)20-17-13-10-14-18-20/h19-20H,9-18H2,1-8H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALVNFIIACJLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C1CCCCC1)(O[Si](C)C)O[Si](C2CCCCC2)(O[Si](C)C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46O5Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662323 | |
| Record name | PUBCHEM_45052136 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-36-3 | |
| Record name | PUBCHEM_45052136 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane in a lithium-ion battery electrolyte?
A1: This compound, when added to the electrolyte solution of a lithium secondary battery, has been shown to improve several key performance characteristics []. These improvements include:
Q2: What is the typical concentration range of this compound used in the electrolyte?
A2: The research suggests that an optimal concentration range for this compound in the electrolyte solution is between 0.2-4 wt% []. This concentration range is believed to provide a balance between performance improvement and other electrolyte properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


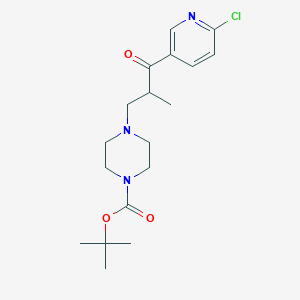
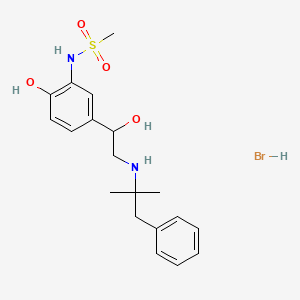
![4-[(3S)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID](/img/structure/B1500247.png)


![1-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1500258.png)

